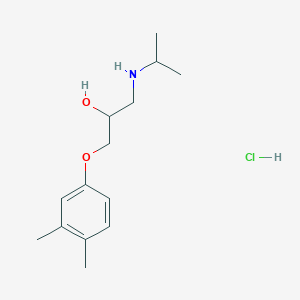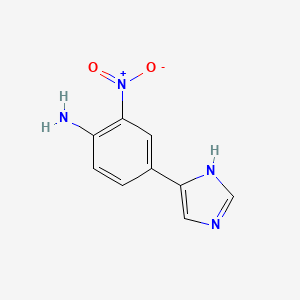![molecular formula C16H22N2O B3846728 1-[5-(2,6-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B3846728.png)
1-[5-(2,6-dimethylphenoxy)pentyl]-1H-imidazole
Übersicht
Beschreibung
1-[5-(2,6-dimethylphenoxy)pentyl]-1H-imidazole, commonly known as DMHP, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. DMHP is structurally similar to Delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, DMHP has a higher affinity for the CB2 receptor, which is predominantly found in immune cells and peripheral tissues.
Wirkmechanismus
DMHP exerts its effects by binding to the CB2 receptor, which is predominantly found in immune cells and peripheral tissues. Activation of the CB2 receptor by DMHP leads to a decrease in intracellular cAMP levels, which in turn inhibits the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
DMHP has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. DMHP has also been shown to have a protective effect on the liver and to reduce the formation of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMHP for lab experiments is its high affinity for the CB2 receptor, which makes it a useful tool for studying the role of the CB2 receptor in various physiological processes. However, one of the limitations of DMHP is its synthetic nature, which may limit its relevance to natural cannabinoid compounds found in the body.
Zukünftige Richtungen
There are several future directions for DMHP research, including further investigation into its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, research into the potential neuroprotective effects of DMHP could lead to its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies on the pharmacokinetics and toxicity of DMHP are needed to determine its safety and efficacy as a potential therapeutic agent.
In conclusion, DMHP is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. Its high affinity for the CB2 receptor makes it a useful tool for studying the role of the CB2 receptor in various physiological processes. DMHP has been shown to have anti-inflammatory, analgesic, and neuroprotective properties and could be a potential treatment for inflammatory and neurodegenerative diseases. Further research is needed to fully understand the potential of DMHP as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
DMHP has been studied extensively for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory properties. DMHP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, which could make it a potential treatment for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[5-(2,6-dimethylphenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-14-7-6-8-15(2)16(14)19-12-5-3-4-10-18-11-9-17-13-18/h6-9,11,13H,3-5,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMILHVCNZYXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B3846655.png)

![4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride](/img/structure/B3846673.png)
![4-[3-(3,5-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846675.png)
![1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide](/img/structure/B3846690.png)
![4-{[4-(diethylamino)butyl]thio}phenol hydrochloride](/img/structure/B3846699.png)

![4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846707.png)
![1-[5-(4-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B3846713.png)

![4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3846724.png)
